molecular formula C10H10N4O3S2 B3009988 N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide CAS No. 477872-16-5

N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide

Cat. No. B3009988
CAS RN: 477872-16-5
M. Wt: 298.34
InChI Key: BEFSAELAHXDBAT-UHFFFAOYSA-N
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Description

“N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide” is a chemical compound that contains a 1,2,3-thiadiazole moiety . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazol-5-yl derivatives have the ability to disrupt processes related to DNA replication .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves several steps. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of the in vitro antimicrobial activity of this compound have been investigated. Notably, the new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrated potential bioactivity against Gram-positive bacteria. Among these, Compound 15 , which contains a 5-nitro-2-furoyl moiety, exhibited the highest antimicrobial effect with a minimum inhibitory concentration (MIC) ranging from 1.95 to 15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL .

Cytotoxic Effects

In addition to its antimicrobial properties, further studies have explored the cytotoxic effects of related compounds. While specific data on N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide are not available, related 1,3,4-thiadiazole derivatives have been evaluated for their impact on leukemia cell lines and human cervical carcinoma cells .

Analgesic and Anti-Inflammatory Activities

Thiazole derivatives, including compounds similar to N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide, have shown significant analgesic and anti-inflammatory activities. While direct evidence for this specific compound is limited, it falls within a class of molecules with potential therapeutic effects .

Organic Synthesis

The synthesis of N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide contributes to the field of organic chemistry. Researchers have successfully conducted condensation reactions to obtain this compound, as indicated by characteristic signals in the 1H NMR spectra .

Lipophilicity Studies

Understanding the lipophilicity of compounds is crucial for drug development. While lipophilicity data specific to N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide is not readily available, its characterization in terms of lipophilic properties could be relevant for further investigations .

Evaluation as Antimicrobial Agents

Given its antimicrobial potential, this compound may serve as a starting point for designing novel antimicrobial agents. Further studies could explore its efficacy against specific bacterial strains and assess its safety profile .

properties

IUPAC Name

N'-(benzenesulfonyl)-4-methylthiadiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S2/c1-7-9(18-13-11-7)10(15)12-14-19(16,17)8-5-3-2-4-6-8/h2-6,14H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFSAELAHXDBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide

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